(4-Fluorobenzyl)triphenylphosphonium chloride
CAS No.: 3462-95-1
Cat. No.: VC2160192
Molecular Formula: C25H21ClFP
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3462-95-1 |
|---|---|
| Molecular Formula | C25H21ClFP |
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | (4-fluorophenyl)methyl-triphenylphosphanium;chloride |
| Standard InChI | InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
| Standard InChI Key | CBHDAHHYMRXLIP-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Introduction
Physical and Chemical Properties
(4-Fluorobenzyl)triphenylphosphonium chloride presents as a white granular crystalline powder with distinct physical and chemical characteristics essential for understanding its behavior in various applications . The compound is hygroscopic, meaning it readily absorbs moisture from the air, which necessitates special storage conditions to maintain its integrity.
Basic Physical Properties
The physical properties of (4-Fluorobenzyl)triphenylphosphonium chloride are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClFP |
| Molecular Weight | 406.86 g/mol |
| Physical State | White granular crystalline powder |
| Melting Point | 310-312°C |
| MDL Number | MFCD00031637 |
| BRN | 4075331 |
These properties are critical for identifying the compound and understanding its behavior under various conditions .
| Category | Classification |
|---|---|
| Signal Word | Warning |
| Pictogram | Exclamation Mark (GHS07) |
| GHS Hazard Statements | H315: Skin corrosion/irritation H319: Serious eye damage/eye irritation H335: Specific target organ toxicity, single exposure; Respiratory tract irritation |
These classifications indicate that the compound poses moderate health hazards upon exposure .
| Precautionary Statement Codes | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P405 | Store locked up |
Additionally, personal protective equipment including gloves, safety goggles, and appropriate laboratory attire should be used when handling this compound .
Synthesis Methods
The synthesis of (4-Fluorobenzyl)triphenylphosphonium chloride involves a relatively straightforward chemical reaction that has been well-established in the literature. Understanding this synthetic process is important for researchers who may need to prepare this compound for various applications.
Standard Synthetic Route
The primary method for synthesizing (4-Fluorobenzyl)triphenylphosphonium chloride involves the reaction of triphenylphosphine with 4-fluorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the benzylic carbon of 4-fluorobenzyl chloride. The reaction can be represented as follows:
PPh3 + 4-F-C6H4-CH2Cl → [Ph3P-CH2-C6H4-F-4]+ Cl-
This reaction typically requires mild heating in an appropriate solvent such as acetone or tetrahydrofuran to facilitate the substitution process. The reaction proceeds efficiently, often yielding the desired product in high purity and good yield.
Applications in Research and Industry
(4-Fluorobenzyl)triphenylphosphonium chloride has found numerous applications in both research and industrial settings due to its unique chemical properties and reactivity.
Chemical Synthesis Applications
As a phosphonium salt, this compound serves as an important reagent in organic synthesis, particularly in reactions requiring the formation of carbon-carbon bonds. It functions as a precursor for the synthesis of other phosphonium salts and has been utilized in the preparation of various compounds including dicyanodihaloaurates . The positively charged phosphorus center makes it particularly useful in Wittig reactions and related transformations.
Medical Imaging Applications
One of the most significant applications of (4-Fluorobenzyl)triphenylphosphonium chloride is in the field of medical imaging. Its radioactive analog, 4-[18F]fluorobenzyl-triphenylphosphonium, has been developed for use in positron emission tomography (PET). This application leverages the compound's ability to accumulate in mitochondria due to the positive charge on the phosphonium group, which is attracted to the negative membrane potential of mitochondria.
This property makes the compound particularly valuable for studying mitochondrial membrane potential, which is crucial for understanding cellular metabolism and function. The ability to visualize mitochondrial activity using PET imaging has important implications for research into various diseases, including cancer, neurodegenerative disorders, and cardiac conditions where mitochondrial dysfunction plays a significant role.
Recent Research Findings
Recent research has expanded our understanding of (4-Fluorobenzyl)triphenylphosphonium chloride and its derivatives, particularly in the areas of coordination chemistry and medical imaging.
Coordination Chemistry Studies
A notable recent study investigated the synthesis and structural characterization of dicyanodihaloaurates containing (4-fluorobenzyl)triphenylphosphonium as the cation . This research demonstrated the utility of this phosphonium salt in creating novel coordination compounds with interesting structural and chemical properties. The study revealed that (4-fluorobenzyl)triphenylphosphonium chloride can react with potassium dicyanodihaloaurate in aqueous medium to form well-defined crystalline products .
Advances in Radiochemistry
The development of the radioactive analog 4-[18F]fluorobenzyl-triphenylphosphonium has been a focus of recent research in radiochemistry and nuclear medicine. The synthesis of this PET imaging agent involves several steps, including the formation of 4-[18F]fluorobenzaldehyde and its subsequent reduction and conversion into the desired phosphonium salt.
These advances in radiochemical synthesis have enabled more efficient production of the tracer, potentially expanding its availability for research and clinical applications. The continued refinement of synthesis methods and expansion of applications represents an important area of ongoing research for this compound and its derivatives.
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